molecular formula C18H38O5 B14353055 3-{[1-(Dodecyloxy)-3-hydroxypropan-2-YL]oxy}propane-1,2-diol CAS No. 93177-10-7

3-{[1-(Dodecyloxy)-3-hydroxypropan-2-YL]oxy}propane-1,2-diol

Cat. No.: B14353055
CAS No.: 93177-10-7
M. Wt: 334.5 g/mol
InChI Key: XKLAUACTGUGXLV-UHFFFAOYSA-N
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Description

3-{[1-(Dodecyloxy)-3-hydroxypropan-2-YL]oxy}propane-1,2-diol is an organic compound with the molecular formula C18H38O5. It is known for its unique structure, which includes a dodecyloxy group and multiple hydroxyl groups. This compound is used in various scientific and industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(Dodecyloxy)-3-hydroxypropan-2-YL]oxy}propane-1,2-diol typically involves the reaction of dodecanol with epichlorohydrin, followed by a series of hydrolysis and etherification steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(Dodecyloxy)-3-hydroxypropan-2-YL]oxy}propane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield dodecanoic acid, while substitution with halogens can produce dodecyl halides.

Scientific Research Applications

3-{[1-(Dodecyloxy)-3-hydroxypropan-2-YL]oxy}propane-1,2-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential role in biological systems, particularly in membrane biology due to its amphiphilic nature.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.

    Industry: It is used in the formulation of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-{[1-(Dodecyloxy)-3-hydroxypropan-2-YL]oxy}propane-1,2-diol exerts its effects involves its interaction with biological membranes. The dodecyloxy group allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[1-(Dodecyloxy)-3-hydroxy-2-propanyl]oxy}-1,2-propanediol
  • 3-dodecyloxypropane-1,2-diol
  • (2RS)-3-(Naphthalen-1-yloxy)propane-1,2-diol

Uniqueness

What sets 3-{[1-(Dodecyloxy)-3-hydroxypropan-2-YL]oxy}propane-1,2-diol apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties. Its amphiphilic nature makes it particularly useful in applications requiring interaction with both hydrophilic and hydrophobic environments.

Properties

CAS No.

93177-10-7

Molecular Formula

C18H38O5

Molecular Weight

334.5 g/mol

IUPAC Name

3-(1-dodecoxy-3-hydroxypropan-2-yl)oxypropane-1,2-diol

InChI

InChI=1S/C18H38O5/c1-2-3-4-5-6-7-8-9-10-11-12-22-16-18(14-20)23-15-17(21)13-19/h17-21H,2-16H2,1H3

InChI Key

XKLAUACTGUGXLV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCC(CO)OCC(CO)O

Origin of Product

United States

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